N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide
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Overview
Description
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a combination of a chlorophenyl group, a quinoline moiety, and an acetimidamide functional group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorophenylacetoxy intermediate: This can be achieved by reacting 4-chlorophenylacetic acid with an appropriate acylating agent.
Coupling with quinoline derivative: The intermediate is then reacted with a quinoline derivative under suitable conditions to form the desired product.
Final modification: The acetimidamide group is introduced in the final step, often through a reaction with an amine or amide reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation for therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetamide
- N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetate
- N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetonitrile
Uniqueness
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide may exhibit unique properties due to the presence of the acetimidamide group, which could influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H16ClN3O3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C19H16ClN3O3/c20-15-8-6-13(7-9-15)11-18(24)26-23-17(21)12-25-16-5-1-3-14-4-2-10-22-19(14)16/h1-10H,11-12H2,(H2,21,23) |
InChI Key |
DXQSKMVIDTUXSV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)CC3=CC=C(C=C3)Cl)/N)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)CC3=CC=C(C=C3)Cl)N)N=CC=C2 |
Origin of Product |
United States |
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